molecular formula C14H6N2O3 B6040332 (1Z)-1-diazoanthracene-2,9,10-trione

(1Z)-1-diazoanthracene-2,9,10-trione

Cat. No.: B6040332
M. Wt: 250.21 g/mol
InChI Key: INLHLEQFCWNMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-Diazoanthracene-2,9,10-trione is a synthetic compound offered for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Compounds based on the anthracene-2,9,10-trione structure are of significant interest in medicinal chemistry and drug discovery. Structurally related aza- and diaza- anthracenetriones have been synthesized and studied for their potent and selective cytotoxicity against a variety of human cancer cell lines . These frameworks are simple analogues of the antitumoral antibiotic diazaquinomicin A, and research indicates that some representatives show promise for development as anticancer agents . The mechanism of action for such compounds is an active area of investigation, with studies exploring their structure-activity relationships to optimize their biological profile . Researchers may find (1Z)-1-diazoanthracene-2,9,10-trione a valuable tool for developing novel therapeutic agents and studying the biological activity of quinone-based structures.

Properties

IUPAC Name

(1Z)-1-diazoanthracene-2,9,10-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O3/c15-16-12-10(17)6-5-9-11(12)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLHLEQFCWNMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=[N+]=[N-])C(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-diazoanthracene-2,9,10-trione typically involves the diazotization of anthracene derivatives. One common method includes the reaction of anthracene-2,9,10-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods: Industrial production of (1Z)-1-diazoanthracene-2,9,10-trione may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. This includes precise control of temperature, pH, and the concentration of reactants to ensure the stability of the diazo compound.

Chemical Reactions Analysis

Types of Reactions: (1Z)-1-Diazoanthracene-2,9,10-trione undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group into amines or other reduced forms.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-2,9,10-trione amines.

Scientific Research Applications

(1Z)-1-Diazoanthracene-2,9,10-trione has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.

    Biology: The compound’s photoreactive properties make it useful in studying biological systems, particularly in photolabeling experiments.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: It is employed in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (1Z)-1-diazoanthracene-2,9,10-trione involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. The pathways involved include:

    Photolysis: The diazo group decomposes to generate nitrogen gas and reactive carbene intermediates.

    Carbene Insertion: The carbene intermediates can insert into C-H, N-H, or O-H bonds, forming stable covalent adducts.

Comparison with Similar Compounds

Structural Analogues: 1,8-Diazaanthracene-2,9,10-Triones

Key Differences :

  • Nitrogen Substitution: 1,8-Diazaanthracene-2,9,10-triones contain two nitrogen atoms integrated into the anthracene ring, whereas (1Z)-1-diazoanthracene-2,9,10-trione has a diazo (-N=N-) substituent at position 1.
  • Synthesis: 1,8-Diazaanthracene derivatives are synthesized via Diels–Alder reactions using azadienes and quinones, achieving regioselectivity through optimized conditions (e.g., xylene reflux or MnO₂ oxidation) .

Table 1: Selected 1,8-Diazaanthracene-2,9,10-Trione Derivatives

Compound Substituents Cytotoxicity (IC₅₀, μM) Synthesis Method
6t 5-methyl, 4-propyl 0.12 (lung cancer) Diels–Alder
6v 5-methyl, 1-(4-tolyl) 0.09 (lung cancer) Diels–Alder
5k 4,6-dimethyl, 5-propyl 0.15 (breast cancer) Oxidation

Aminoanthraquinone Derivatives

Key Differences :

  • Aminoanthraquinones lack the diazo group but feature amino (-NH₂) substituents, which enhance solubility and hydrogen-bonding capacity compared to the diazo group’s electrophilic nature .
  • Synthesis : Prepared via condensation of dihydroxybenzoic acid or methylation of anthrone intermediates, differing from the Diels–Alder routes used for diazaanthracenes .

Triazene Derivatives of Anthraquinone

Key Differences :

  • Triazenes (-N=N-N-) are more stable than diazo groups but share reactivity in releasing nitrogen under specific conditions.
  • Synthesis: Generated via diazotization of anthraquinone sulfonates, leading to tautomeric forms stabilized by intramolecular hydrogen bonds .

Bianthracene Diones

Key Differences :

  • Feature two anthracene units linked at position 9, creating a planar, conjugated system distinct from the mono-anthracene diazo structure .
  • Synthesis : Formed via NaBH₄ reduction of anthracene-9,10-dione, followed by recrystallization .

Q & A

Basic Research Question

  • 1H^1H NMR : NH-proton shifts (δ 12–14 ppm) confirm tautomerism via hydrogen bonding with adjacent carbonyl groups .
  • X-ray crystallography : Resolves spatial arrangements, as seen in 9,10-dioxa-1,2-diaza-anthracene derivatives (e.g., C–N bond lengths of 1.32–1.35 Å) .
  • Contradiction management : Discrepancies between NMR (solution state) and X-ray (solid state) data require hybrid analysis, such as variable-temperature NMR or DFT-optimized geometry comparisons .

What computational methods are optimal for modeling the electronic properties of (1Z)-1-diazoanthracene-2,9,10-trione?

Advanced Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accuracy for:

  • Electron density maps : Predicts charge distribution at diazo and carbonyl sites .
  • HOMO-LUMO gaps : Correlates with experimental UV-Vis spectra (e.g., λmax ≈ 450 nm for π→π* transitions) .
  • Validation : Benchmark against experimental atomization energies (average deviation ≤2.4 kcal/mol) ensures reliability .

How do tautomeric forms of (1Z)-1-diazoanthracene-2,9,10-trione influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question
Tautomerism between diazo and hydrazone forms alters electrophilicity:

  • Diazo form : Reacts with amines via diazo coupling (e.g., with morpholine to form triazenes) .
  • Hydrazone form : Participates in cycloadditions, as seen in Diels–Alder reactions with dienes .
  • Kinetic vs. thermodynamic control : Dominance of one tautomer depends on solvent polarity (e.g., acetic acid stabilizes diazo form) .

What strategies mitigate contradictions between experimental and computational data for this compound?

Advanced Research Question

  • Multi-method validation : Combine DFT (B3LYP/6-311+G(d,p)) with MP2 or CCSD(T) for higher accuracy in bond-length predictions .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to reconcile solution-phase NMR and gas-phase DFT results .
  • Error analysis : Quantify systematic errors (e.g., ±0.02 Å in X-ray vs. DFT bond lengths) .

What analytical techniques are critical for assessing the purity and stability of (1Z)-1-diazoanthracene-2,9,10-trione?

Basic Research Question

  • HPLC-MS : Detects degradation products (e.g., anthraquinone derivatives) under thermal stress .
  • TGA/DSC : Identifies decomposition temperatures (typically >200°C) .
  • Stability protocols : Store at –20°C under inert gas to prevent diazo group hydrolysis .

How do substituent modifications at the anthraquinone core affect biological activity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., –Cl, –NO2): Enhance DNA intercalation, as shown in cytotoxicity assays (IC50 values ≤10 μM) .
  • Sulfonate groups : Improve aqueous solubility for fluorescent probes (e.g., λem = 550–600 nm) .
  • Structure-activity relationships (SAR) : QSAR models link logP values (<3) to membrane permeability .

What reaction optimization strategies improve yields in diazo group functionalization?

Advanced Research Question

  • Catalytic additives : Cu(I) salts accelerate diazo transfer reactions (yield increase by 15–20%) .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6 hrs conventional) for triazene derivatives .
  • Protecting groups : Acetyl or benzyl groups prevent side reactions at reactive carbonyl sites .

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